1-(8-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}quinolin-2-YL)piperidine-4-carboxamide
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Overview
Description
1-(8-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}quinolin-2-YL)piperidine-4-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline moiety, a piperidine ring, and a chlorinated methoxyphenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
The synthesis of 1-(8-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}quinolin-2-YL)piperidine-4-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a series of cyclization reactions involving aniline derivatives and carbonyl compounds.
Introduction of the Piperidine Ring: The piperidine ring is often introduced through nucleophilic substitution reactions.
Attachment of the Chlorinated Methoxyphenyl Group: This step involves the use of chlorinated methoxyphenyl isocyanate, which reacts with the quinoline derivative to form the desired carbamoyl linkage.
Final Coupling: The final step involves coupling the intermediate compounds under specific conditions to form the target molecule.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing catalysts and automated processes to streamline the synthesis.
Chemical Reactions Analysis
1-(8-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}quinolin-2-YL)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the chlorinated methoxyphenyl group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(8-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}quinolin-2-YL)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(8-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}quinolin-2-YL)piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but these interactions contribute to its biological effects.
Comparison with Similar Compounds
1-(8-{[(5-Chloro-2-methoxyphenyl)carbamoyl]methoxy}quinolin-2-YL)piperidine-4-carboxamide can be compared with other quinoline derivatives and piperidine-containing compounds. Similar compounds include:
Chloroquine: A well-known antimalarial drug with a quinoline structure.
Piperidine derivatives: Compounds like piperidine-4-carboxamide, which share the piperidine ring but differ in other structural aspects.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C24H25ClN4O4 |
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Molecular Weight |
468.9 g/mol |
IUPAC Name |
1-[8-[2-(5-chloro-2-methoxyanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H25ClN4O4/c1-32-19-7-6-17(25)13-18(19)27-22(30)14-33-20-4-2-3-15-5-8-21(28-23(15)20)29-11-9-16(10-12-29)24(26)31/h2-8,13,16H,9-12,14H2,1H3,(H2,26,31)(H,27,30) |
InChI Key |
KMMKUIPSNWGHNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N |
Origin of Product |
United States |
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